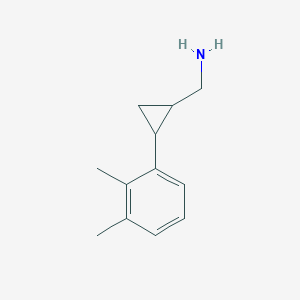
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid is a complex organic compound that has garnered interest in various fields of scientific research This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid typically involves multiple steps. One common method includes the cyclization of α,β-acetylenic oximes to form the oxazole ring . This reaction can be catalyzed by AuCl3 under moderate conditions. Another approach involves the use of CuCl-mediated intramolecular cyclization of propargylamines . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing readily available starting materials and catalysts to ensure high efficiency and yield. The use of tert-butyl nitrite or isoamyl nitrite in the synthesis of 3,5-disubstituted isoxazoles is one such example . These methods are designed to be scalable and cost-effective for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The trifluoroacetic acid moiety enhances its reactivity and facilitates its interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid can be compared with other similar compounds such as:
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: These compounds also feature an aminomethyl group and have shown antiviral activity.
Aminomethyl derivatives: Compounds with the aminomethyl group (-CH2-NH2) are known for their versatility in organic synthesis.
The uniqueness of this compound lies in its combination of the oxazole ring and trifluoroacetic acid, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11F3N2O5 |
|---|---|
Molekulargewicht |
284.19 g/mol |
IUPAC-Name |
ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O3.C2HF3O2/c1-2-11-7(10)6-5(3-8)12-4-9-6;3-2(4,5)1(6)7/h4H,2-3,8H2,1H3;(H,6,7) |
InChI-Schlüssel |
NXHRZPJUPMRQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC=N1)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)



![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)

![methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)






